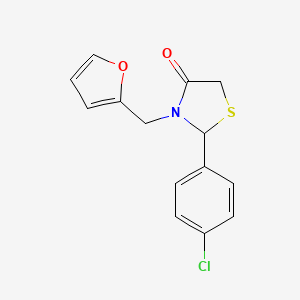

4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-

説明

The compound 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is a heterocyclic molecule featuring a 4-thiazolidinone core substituted at position 2 with a 4-chlorophenyl group and at position 3 with a 2-furanylmethyl moiety. The 4-thiazolidinone scaffold is widely recognized for its versatility in drug design, particularly in antimicrobial, anticancer, and antiviral applications .

Key structural features influencing activity include:

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhancing binding to biological targets.

- Heteroaromatic substitutions (e.g., furan) modulating solubility and electronic properties.

特性

IUPAC Name |

2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c15-11-5-3-10(4-6-11)14-16(13(17)9-19-14)8-12-2-1-7-18-12/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUNAAWMXCZUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403133 | |

| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303226-46-2 | |

| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of a 4-chlorophenyl isothiocyanate with a furan-2-ylmethylamine under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may target the thiazolidinone ring or the chlorophenyl group, resulting in different reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted thiazolidinones.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral properties of various thiazolidinone derivatives, including those structurally similar to 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-. For instance, a series of synthesized thiazolidinones demonstrated moderate antiviral activity against DNA and RNA viruses in mammalian cell cultures. Notably, certain derivatives exhibited efficacy against strains of influenza A virus and vesicular stomatitis virus, showcasing their potential as antiviral agents .

Case Study: Influenza A Virus

- Compound : 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone

- Activity : Displayed modest activity against multiple strains of influenza A virus, including the pandemic H1N1 strain.

- EC50 Values : Varied based on compound structure; some compounds showed effective concentrations below cytotoxicity thresholds .

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

- Study Findings : Several thiazolidinones were found to exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

- Mechanism : The compounds were shown to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Antibacterial Properties

The antibacterial activity of thiazolidinones has been documented in various studies. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for further development into antimicrobial agents.

Case Study: Broad-Spectrum Antibacterial Activity

- Compounds Tested : Various thiazolidinone derivatives were evaluated against Gram-positive and Gram-negative bacteria.

- Results : Some derivatives exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-Thiazolidinone derivatives often involves straightforward methodologies that yield high purity products with good yields. The structure-activity relationship studies have provided insights into how modifications at specific positions can enhance biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 2 with aromatic groups | Increased antiviral potency |

| Alkyl substitution at position 3 | Enhanced anticancer activity |

| Variations in the furan moiety | Altered antibacterial spectrum |

作用機序

The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 2-(2,6-Dichlorophenyl)-3-(2-Furanylmethyl)-4-Thiazolidinone (CAS not specified, )

- Structure : Differs by having 2,6-dichloro substitution on the phenyl ring instead of 4-chloro.

- Similar furan substitution suggests retained π-π stacking interactions.

b) 3-[3-[4-(4-Chlorophenyl)-4-Hydroxy-1-Piperidyl]Propyl]-2-(4-Methylphenyl)Thiazolidin-4-One (CAS 182188-92-7, )

- Structure : Combines a 4-chlorophenyl group with a piperidine-hydroxy moiety and a 4-methylphenyl substitution.

- Activity : Piperidine and hydroxy groups enhance hydrogen-bonding capacity, which may improve CNS penetration compared to the furan-containing target compound.

Heterocyclic Modifications

a) Pyrazoline-4-Thiazolidinone Hybrids (e.g., Les-4369, )

- Structure: Features a pyrazoline ring fused to the 4-thiazolidinone core, with 4-chlorophenyl and acetoxyphenyl groups.

- Activity : Pyrazoline hybrids exhibit multi-target anticancer activity , suggesting that the rigid planar structure enhances DNA intercalation or kinase inhibition. The furan substitution in the target compound may confer distinct electronic effects.

b) Thiadiazole-Substituted Thiazolidinones ()

- Structure : 2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (Compound 3c).

- Activity : Demonstrated IC₅₀ = 60.71 μM against MCF-7 breast cancer cells , attributed to thiadiazole’s electron-deficient nature enhancing DNA damage. Furan’s electron-rich system may reduce potency but improve solubility.

Table 1: Comparative Pharmacological Data of 4-Thiazolidinone Derivatives

*Note: Activity for the target compound is hypothesized based on structural analogs.

b) Physicochemical Comparison

生物活性

4-Thiazolidinone, specifically the compound 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- , is a member of the thiazolidinone family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

The compound has the following chemical properties:

- CAS Number : 303226-46-2

- Molecular Formula : CHClNOS

- Molecular Weight : 274.75 g/mol

Biological Activity Overview

4-Thiazolidinones are recognized for their broad spectrum of biological activities, including:

- Anticancer Effects

- Antimicrobial Properties

- Antiviral Activity

- Antimycobacterial Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, various hybrid molecules incorporating the 4-thiazolidinone scaffold have shown significant cytotoxicity against cancer cell lines.

Key Findings:

- Cytotoxicity : The compound demonstrated IC values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. For example, one study reported IC values of 0.31 µM and 0.30 µM against MCF7 cells for related thiazolidinone hybrids .

- Mechanism of Action : The anticancer activity is attributed to mechanisms such as induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to induce G1/S phase arrest and activate caspases .

Antimicrobial and Antiviral Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Key Findings:

- Antimycobacterial Activity : Studies indicated that certain thiazolidinones exhibited significant activity against Mycobacterium tuberculosis .

- Broad-Spectrum Antimicrobial Effects : The compound has demonstrated effectiveness against a range of bacteria and fungi, with varying degrees of potency noted in different studies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazolidinone core can enhance biological activity. For instance:

- Substituents at specific positions on the aromatic rings significantly influence the potency against cancer cells and microbes .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various thiazolidinone derivatives, compound variants were tested on multiple cancer cell lines, including MCF7 and HeLa cells. The results indicated that structural modifications led to improved IC values compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

A series of synthesized thiazolidinones were screened for antimicrobial activity against clinical isolates. Results showed that compounds with specific functional groups exhibited enhanced activity against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents .

Table 1: Biological Activity Summary of 4-Thiazolidinone Derivatives

| Compound | Target Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.31 | Apoptosis induction |

| Compound B | HeLa | 0.30 | G1/S phase arrest |

| Compound C | Mycobacterium tuberculosis | <10 | Inhibition of cell wall synthesis |

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Escherichia coli | 10 |

| Compound C | Mycobacterium tuberculosis | <1 |

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(4-chlorophenyl)-3-(2-furanylmethyl)-4-thiazolidinone, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves condensation reactions between thiosemicarbazides and carbonyl compounds. Two validated approaches include:

- Green Solvent-Free Method : Using β-cyclodextrin-SO3H as a catalyst under solvent-free conditions, which enhances reaction efficiency and reduces environmental impact. Key parameters include catalyst loading (5–10 mol%), temperature (80–100°C), and reaction time (2–4 hours) .

- Reflux-Based Synthesis : Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 hours). The choice of oxo-compound (e.g., aromatic aldehydes) and stoichiometric ratios (1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate) critically affects yield .

- Derivatization via Electrophilic Attack : Using phenylisothiocyanate and chloroacetyl chloride under basic conditions to form intermediates, followed by condensation with aldehydes. Reaction pH (8–10) and temperature (room temperature vs. reflux) are critical for regioselectivity .

Basic Question: Which spectroscopic and crystallographic methods are critical for characterizing the structural features of this compound?

Methodological Answer:

- X-Ray Crystallography : Resolves crystal packing and conformational features. For example, dihedral angles between the thiazolidinone ring and substituents (e.g., 43.0° between 3-chloro-4-methylbenzene and the core structure) reveal steric effects influencing bioactivity . Disorder in aromatic rings (occupancy ratios of 0.737:0.263) must be accounted for during refinement .

- NMR Spectroscopy : H and C NMR identify substituent positions, with methylene protons (CH) near δ 3.5–4.5 ppm and furanyl protons as multiplet signals (δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 346.04 for CHClNOS).

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize the biological activity of this thiazolidinone derivative?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OCH) groups at the 4-chlorophenyl or furanyl positions. For example, 3-(4-methoxyphenyl) analogues show enhanced antibacterial activity due to improved membrane permeability .

- Dihedral Angle Optimization : Adjust substituent bulkiness to modulate the angle between the thiazolidinone ring and aromatic groups. A dihedral angle <45° enhances planarity, improving target binding (e.g., antibacterial protein targets) .

- Bioisosteric Replacement : Replace the furanyl group with thiophene or pyridine rings to evaluate π-π stacking interactions.

Advanced Question: What strategies are effective in resolving contradictory biological activity data observed in different assay systems?

Methodological Answer:

- Assay Condition Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and pH levels. For instance, poor solubility in aqueous media may artificially reduce activity .

- Structural Re-Evaluation : Use X-ray crystallography to identify conformational changes (e.g., ring puckering) under different conditions. A dihedral angle shift >10° can disrupt target binding .

- Theoretical Validation : Link discrepancies to assay-specific variables (e.g., enzyme vs. cell-based assays) using molecular docking to predict binding affinities across systems .

Advanced Question: What green chemistry approaches can be applied to improve the sustainability profile of this compound's synthesis?

Methodological Answer:

- Catalyst Optimization : Replace traditional acids with β-cyclodextrin-SOH, enabling solvent-free synthesis and reducing waste (atom economy >85%) .

- Solvent Selection : Substitute DMF with biodegradable solvents (e.g., ethanol/water mixtures) during recrystallization.

- Energy Efficiency : Use microwave-assisted synthesis to reduce reaction time (from 4 hours to 30 minutes) and energy consumption .

Advanced Question: How can computational modeling techniques predict the molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial enoyl-ACP reductase). Key interactions include hydrogen bonding between the thiazolidinone carbonyl and active-site residues (e.g., Tyr158) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. A negative σ value (electron-donating groups) often enhances antibacterial potency .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify conformational flexibility hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。